Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

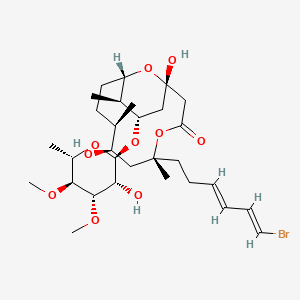

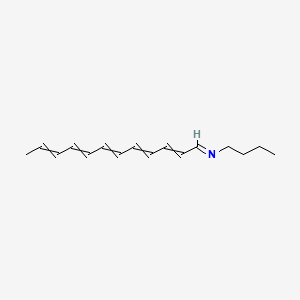

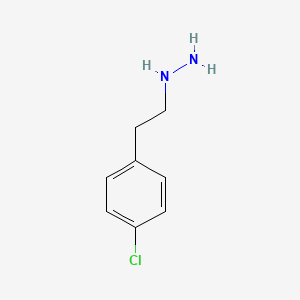

Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester is a chemical compound with the molecular formula C15H20Cl2O4. It is commonly known as a derivative of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is used primarily in agricultural applications to control broadleaf weeds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. The use of automated systems for temperature control, mixing, and purification helps in achieving high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Products depend on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester has several applications in scientific research:

Agricultural Chemistry: Used as a herbicide to study the effects of phenoxy herbicides on plant growth and development.

Environmental Science: Research on the environmental impact and degradation pathways of phenoxy herbicides.

Biology: Studies on the effects of herbicides on non-target organisms, including soil microbes and aquatic life.

Medicine: Investigations into the potential toxicological effects of phenoxy herbicides on human health.

Wirkmechanismus

The primary mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and signaling pathways that regulate cell elongation and division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.

2,4-Dichlorophenoxyacetic acid, isopropyl ester: Another ester derivative with similar herbicidal properties.

2,4-Dichlorophenoxyacetic acid, ethyl ester: Similar in structure and function but with different physical properties.

Uniqueness

Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester is unique due to its specific ester group, which affects its solubility, volatility, and overall herbicidal activity. The 3-butoxypropyl ester group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions.

Eigenschaften

| ... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |

CAS-Nummer |

1928-45-6 |

Molekularformel |

C15H20Cl2O4 |

Molekulargewicht |

335.2 g/mol |

IUPAC-Name |

3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C15H20Cl2O4/c1-2-3-7-19-8-4-9-20-15(18)11-21-14-6-5-12(16)10-13(14)17/h5-6,10H,2-4,7-9,11H2,1H3 |

InChI-Schlüssel |

KZWPFFFDRDASOU-UHFFFAOYSA-N |

Verunreinigungen |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ ... Trace levels of chlorinated dibenzodioxins have been found in ... ester formulations. ... /SRP: These are the 2,7-Di-, 1,3,7-Tri, 1,3,4,8-Tetra-, and 1,3,6,8-Tetra- dioxins which are comparatively less toxic./ /2,4-D esters/ |

SMILES |

CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Kanonische SMILES |

CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Flammpunkt |

Greater than 175 °F (open cup) /2,4-D esters/ |

| 1928-45-6 | |

Haltbarkeit |

Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D/ |

Löslichkeit |

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/ Soluble in oils /2,4-D esters/ |

Dampfdruck |

0.00000227 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.